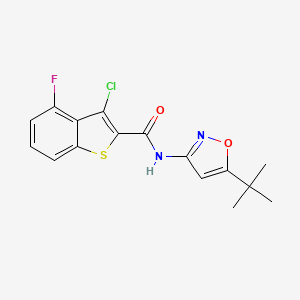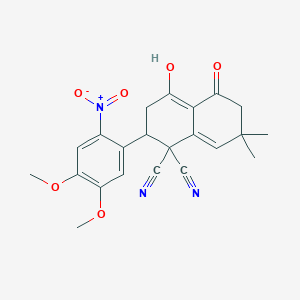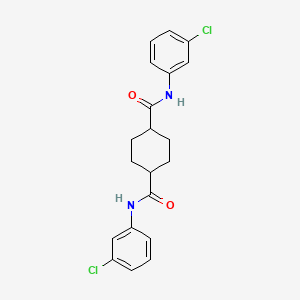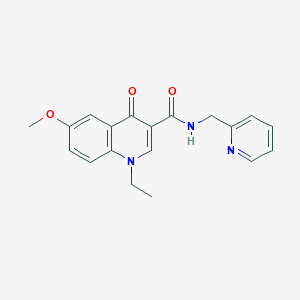
1-ethyl-6-methoxy-4-oxo-N-(2-pyridinylmethyl)-1,4-dihydro-3-quinolinecarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of quinolone derivatives typically involves complex organic reactions, starting from basic heterocyclic scaffolds. The synthesis of related compounds often employs methods such as the Gould-Jacobs reaction, which is pivotal for constructing the quinolone core by introducing various functional groups at strategic positions on the heterocyclic ring. For instance, Carabateas et al. (1984) describe the preparation of 1-ethyl-1,4-dihydro-4-oxo-7-pyridinyl-3-quinolinecarboxylic acids with diverse substituents, showcasing the versatility of synthetic routes for similar structures (Carabateas et al., 1984).
Molecular Structure Analysis
The molecular structure of quinolone derivatives, including "1-ethyl-6-methoxy-4-oxo-N-(2-pyridinylmethyl)-1,4-dihydro-3-quinolinecarboxamide," is characterized by a bicyclic system consisting of a benzene ring fused to a pyridine or quinoline ring. This structural framework is crucial for the compound's biological activity. Advanced techniques such as X-ray crystallography have been utilized to elucidate the crystal structures of similar compounds, revealing details about their molecular conformations and intermolecular interactions within crystals. For example, Shishkina et al. (2018) conducted a detailed structural analysis of a related dihydroquinoline derivative, highlighting the importance of molecular geometry in its biological function (Shishkina et al., 2018).
Chemical Reactions and Properties
Quinolone derivatives undergo a variety of chemical reactions, reflecting their reactive nature. These reactions include nucleophilic substitutions, cycloadditions, and electrophilic aromatic substitutions, which are fundamental in modifying the quinolone core to enhance its biological efficacy. The bromination of quinoline derivatives, as explored by Ukrainets et al. (2013), exemplifies the modification of the quinoline ring system to introduce halogen atoms, which can significantly alter the compound's chemical behavior and biological activity (Ukrainets et al., 2013).
Physical Properties Analysis
The physical properties of "1-ethyl-6-methoxy-4-oxo-N-(2-pyridinylmethyl)-1,4-dihydro-3-quinolinecarboxamide" and similar compounds, such as solubility, melting point, and crystal structure, are crucial for their formulation and application. Polymorphism, which refers to the ability of a compound to exist in more than one crystal form, can significantly influence the physical stability and solubility of pharmaceutical compounds. The work by Shishkina et al. (2018) on polymorphic modifications of a related compound underscores the relevance of physical properties in the development of pharmaceutical agents (Shishkina et al., 2018).
Chemical Properties Analysis
The chemical properties of quinolone derivatives, including their reactivity, stability under various conditions, and interactions with biological targets, are determined by their molecular structure. The presence of specific functional groups, such as the carboxamide moiety in "1-ethyl-6-methoxy-4-oxo-N-(2-pyridinylmethyl)-1,4-dihydro-3-quinolinecarboxamide," plays a significant role in these properties. Investigations into the structure-activity relationships (SAR) of quinolones provide insights into how modifications of the molecular structure can enhance their biological activity and chemical stability. Domagala et al. (1988) provide an example of SAR studies in quinolone antibacterials, demonstrating the impact of structural changes on antibacterial potency and DNA-gyrase inhibition (Domagala et al., 1988).
Propiedades
IUPAC Name |
1-ethyl-6-methoxy-4-oxo-N-(pyridin-2-ylmethyl)quinoline-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O3/c1-3-22-12-16(19(24)21-11-13-6-4-5-9-20-13)18(23)15-10-14(25-2)7-8-17(15)22/h4-10,12H,3,11H2,1-2H3,(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IUNJDLAKCXAEJO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C(=O)C2=C1C=CC(=C2)OC)C(=O)NCC3=CC=CC=N3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-ethyl-6-methoxy-4-oxo-N-(pyridin-2-ylmethyl)-1,4-dihydroquinoline-3-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-{[2-(1H-benzimidazol-1-yl)-3-pyridinyl]methyl}-5-ethyl-1,3-oxazole-4-carboxamide](/img/structure/B4880256.png)
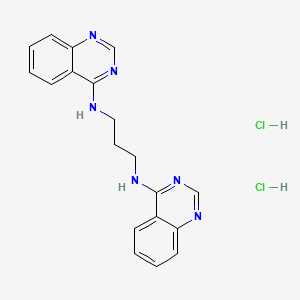
![2-{3-ethoxy-4-[(2-fluorobenzyl)oxy]benzylidene}[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one](/img/structure/B4880264.png)
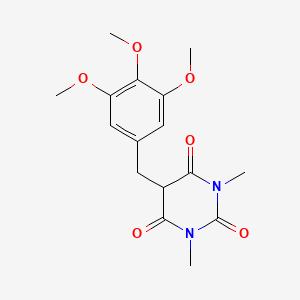
![10-benzoyl-11-(3-methoxyphenyl)-3,3-dimethyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B4880275.png)
![benzyl 3-{[(2,3-dimethylphenyl)amino]carbonyl}-3,4-dihydro-2(1H)-isoquinolinecarboxylate](/img/structure/B4880278.png)
![5-[(4-chloro-3,5-dimethylphenoxy)methyl]-N-methyl-N-(1H-pyrazol-5-ylmethyl)-3-isoxazolecarboxamide](/img/structure/B4880279.png)


![4-{[3-(3-methoxyphenyl)-5-isoxazolyl]methyl}-1-[4-(trifluoromethyl)benzyl]-4-piperidinol](/img/structure/B4880305.png)

